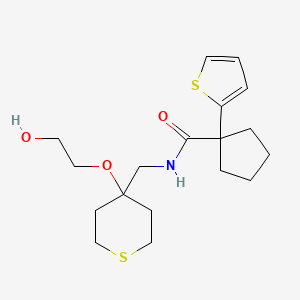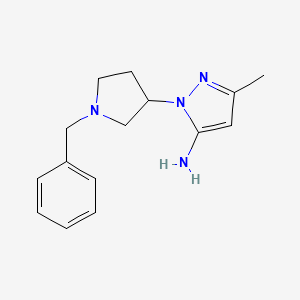
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine, also known as MSMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylpyridines, which are known for their ability to inhibit certain enzymes and receptors in the body. In
作用機序
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cancer and neurological disorders.
Biochemical and Physiological Effects
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to have both biochemical and physiological effects in the body. It has been shown to decrease the production of prostaglandins, which are involved in inflammation. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising drug candidate. However, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, it has not been extensively studied for its toxicity and safety profile.
将来の方向性
There are several future directions for research on 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine. One area of research could be to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another area of research could be to optimize the synthesis method of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine to improve its yield and purity. Additionally, further studies are needed to investigate the toxicity and safety profile of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
合成法
The synthesis of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the reaction of 2-methylsulfonylpyridine with 3-methoxyazetidine-1-sulfonyl chloride in the presence of a base. The reaction results in the formation of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine as a white solid, which can be purified by recrystallization. This synthesis method has been optimized to yield high purity and high yield of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
科学的研究の応用
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors involved in these diseases, making it a promising drug candidate.
特性
IUPAC Name |
5-(3-methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-17-8-6-12(7-8)19(15,16)9-3-4-10(11-5-9)18(2,13)14/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKHHMGSABVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)
![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)
![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)


![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

